molecular formula C23H31NO2 B11546484 Biphenyl-2-carboxamide, N-(2-octyloxyethyl)-

Biphenyl-2-carboxamide, N-(2-octyloxyethyl)-

Cat. No. B11546484
M. Wt: 353.5 g/mol
InChI Key: PTNBVJXREUCHHS-UHFFFAOYSA-N
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Description

Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a biphenyl core with a carboxamide group at the 2-position and an octyloxyethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- typically involves the amidation of biphenyl-2-carboxylic acid with an appropriate amine. One common method involves the reaction of biphenyl-2-carboxylic acid with N-(2-octyloxyethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The use of high-purity starting materials and efficient purification techniques such as recrystallization or chromatography is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-carboxamide: Lacks the octyloxyethyl substituent, resulting in different chemical and biological properties.

    N-(2-octyloxyethyl)benzamide: Contains a benzamide core instead of a biphenyl core, leading to variations in reactivity and applications.

Uniqueness

Biphenyl-2-carboxamide, N-(2-octyloxyethyl)- is unique due to the combination of the biphenyl core and the octyloxyethyl substituent. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(2-octoxyethyl)-2-phenylbenzamide

InChI

InChI=1S/C23H31NO2/c1-2-3-4-5-6-12-18-26-19-17-24-23(25)22-16-11-10-15-21(22)20-13-8-7-9-14-20/h7-11,13-16H,2-6,12,17-19H2,1H3,(H,24,25)

InChI Key

PTNBVJXREUCHHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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